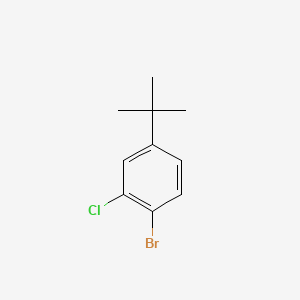

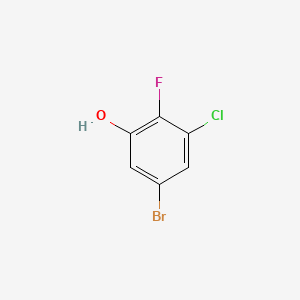

1-Bromo-4-(tert-butyl)-2-chlorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-4-(tert-butyl)-2-chlorobenzene is a chemical compound used in various chemical reactions . It has been used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of CP-47,497 and CP-55,940 . It undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .

Synthesis Analysis

This compound has been used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of CP-47,497 and CP-55,940 . It undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .Molecular Structure Analysis

The molecular formula of 1-Bromo-4-(tert-butyl)-2-chlorobenzene is C10H13Br . It has a molecular weight of 213.11 .Chemical Reactions Analysis

1-Bromo-4-(tert-butyl)-2-chlorobenzene undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .Physical And Chemical Properties Analysis

1-Bromo-4-(tert-butyl)-2-chlorobenzene has a melting point of 13-16 °C and a boiling point of 80-81 °C . It has a density of 1.229 g/mL at 25 °C and a refractive index of 1.533 . It is insoluble in water .Applications De Recherche Scientifique

Environmental Fate and Remediation Efforts

- Organohalides like 1-Bromo-4-(tert-butyl)-2-chlorobenzene often persist in the environment due to their stability and resistance to natural degradation processes. Studies on similar compounds have highlighted the environmental risk they pose and the necessity for effective remediation strategies. For instance, chlorobenzenes, a related group of compounds, have been identified in various environmental compartments, necessitating the development of techniques for their degradation or removal from the environment (Brahushi et al., 2017). This research underpins the importance of understanding the fate processes of compounds like 1-Bromo-4-(tert-butyl)-2-chlorobenzene and exploring remediation strategies that can mitigate their environmental impact.

Synthetic Applications and Chemical Research

- The synthesis and application of organohalides in chemical research often involve the development of novel compounds with potential industrial applications. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound with similar halogenation patterns to 1-Bromo-4-(tert-butyl)-2-chlorobenzene, demonstrates the utility of such compounds in the synthesis of pharmaceuticals and other chemicals (Qiu et al., 2009). This highlights the broader relevance of studying and developing methodologies for synthesizing halogenated benzene derivatives, including 1-Bromo-4-(tert-butyl)-2-chlorobenzene.

Environmental Pollution and Health Concerns

- The presence of brominated and chlorinated compounds in the environment, including air, water, and soil, has raised concerns due to their potential health impacts. Studies on the occurrence, fate, and toxicity of synthetic phenolic antioxidants, which share structural similarities with 1-Bromo-4-(tert-butyl)-2-chlorobenzene, shed light on the environmental persistence and human exposure risks associated with these chemicals (Liu & Mabury, 2020). Such research underscores the need for continuous monitoring and evaluation of the environmental and health impacts of organohalide compounds.

Mécanisme D'action

The mechanism of action of this compound involves lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . In the case of cyclohexane isomers, the tert-butyl group is so large that it will always assume an equatorial orientation, leaving the bromine to be axial in the cis-isomer and equatorial in the trans-isomer .

Safety and Hazards

Propriétés

IUPAC Name |

1-bromo-4-tert-butyl-2-chlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrCl/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEUOFBYQLTZRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40705360 |

Source

|

| Record name | 1-Bromo-4-tert-butyl-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(tert-butyl)-2-chlorobenzene | |

CAS RN |

1251032-65-1 |

Source

|

| Record name | 1-Bromo-4-tert-butyl-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B594848.png)

![3-Benzyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B594855.png)

![7-Isopropyl-2-methyl-1H-benzo[D]imidazole](/img/structure/B594861.png)

![5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B594866.png)

![4-Nitroso-1,4,5,6-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B594868.png)